molecular formula C15H14F3NO3 B3123262 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 306730-45-0

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol

Cat. No. B3123262
CAS RN: 306730-45-0
M. Wt: 313.27 g/mol
InChI Key: AGWIHPRDOFRRBE-UHFFFAOYSA-N
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Description

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a biochemical used for proteomics research . It has a molecular formula of C15H14F3NO3 and a molecular weight of 313.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a methoxy group and a trifluoromethoxy group through an amino-methyl bridge . The exact 3D structure would require more advanced techniques to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. As mentioned, it has a molecular weight of 313.27 .

Scientific Research Applications

Antioxidant Properties and Food Preservation

Phenolic compounds, like those derived from methylglyoxal, exhibit significant antioxidant properties. These compounds are capable of scavenging reactive carbonyl species in foods, potentially mitigating the effects of foodborne toxins and extending shelf life through their antioxidant activity. The interaction between amino acids and phenolic compounds can lead to the formation of beneficial adducts, although the bioavailability and toxicological profiles of these adducts need further investigation to fully harness their potential in food preservation (Zheng et al., 2020).

Chemosensors Development

Compounds based on phenolic structures, such as 4-Methyl-2,6-diformylphenol, are foundational in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. This area of research holds promise for applications in environmental monitoring, healthcare diagnostics, and chemical manufacturing (Roy, 2021).

Environmental and Health Safety of Synthetic Phenolic Antioxidants

The widespread use of synthetic phenolic antioxidants in consumer products raises concerns about their environmental and health impacts. Research into the environmental occurrence, human exposure, and toxicity of these compounds is crucial for assessing their safety and developing safer alternatives. Studies suggest that some synthetic phenolic antioxidants may possess hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential, emphasizing the need for continued research and regulation (Liu & Mabury, 2020).

Therapeutic Potential of Phenolic Compounds

Phenolic acids and their derivatives have been extensively studied for their therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. These compounds could be valuable in developing new treatments for a range of diseases, including cardiovascular conditions, cancer, and neurodegenerative diseases. Their natural occurrence in food and plants makes them attractive candidates for drug development and nutritional supplements (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is not specified in the available literature. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of research involving 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol are not specified in the available literature. Given its use in proteomics research , it may continue to be used in the study of protein function and structure.

properties

IUPAC Name

2-methoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-8,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWIHPRDOFRRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182118
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306730-45-0
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306730-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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